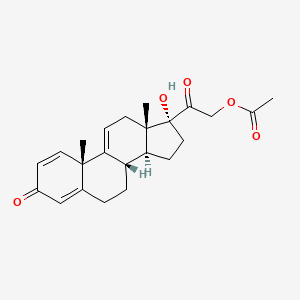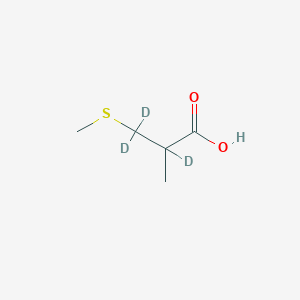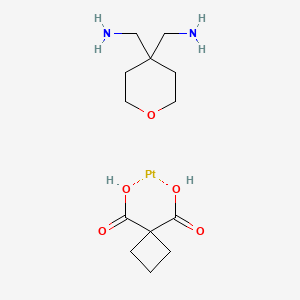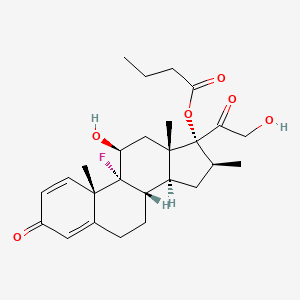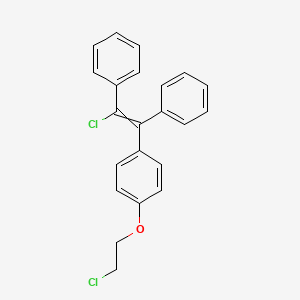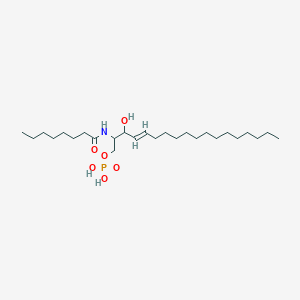
C8 Céramide-1-phosphate
Vue d'ensemble
Description
C8 Ceramide-1-phosphate is a synthetic short-chain ceramide, specifically N-octanoyl-ceramide-1-phosphate. Ceramides are a class of sphingolipids that play crucial roles in cell signaling processes, including the regulation of cell proliferation, differentiation, and apoptosis. Ceramide-1-phosphate, in particular, is known for its mitogenic and prosurvival properties, as well as its role in inflammatory responses .
Applications De Recherche Scientifique
C8 Ceramide-1-phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
C8 Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in cell signaling processes . The primary targets of C1P are intracellular and plasma membrane receptors that are coupled to Gi proteins . C1P is known to stimulate DNA synthesis and cell division in fibroblasts . It also acts as a negative regulator of TNF-α production .
Mode of Action
C1P is generated through the direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic and prosurvival agent . C1P mediates its effects through the stimulation of cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation . It can act as an intracellular second messenger to promote cell survival, or as an extracellular receptor agonist to stimulate cell migration .
Biochemical Pathways
C1P is involved in several biochemical pathways. It plays a role in the regulation of cell proliferation and apoptosis . It is also a potent pro-inflammatory agent . The phosphorylation of ceramide to produce C1P disrupts the hydrophobic lipid-membrane contacts, enhancing lipid transport .
Pharmacokinetics
It is known that c1p is a short-chain analog of the naturally occurring ceramide-1-phosphate, which suggests it may have similar adme properties .
Result of Action
The action of C1P results in several cellular effects. It induces DNA synthesis and cell division . It also stimulates inflammatory responses and facilitates phagocytosis . Furthermore, C1P has been shown to decrease apoptosis in photoreceptors, promoting their survival and differentiation .
Action Environment
The action of C1P can be influenced by environmental factors. For instance, it has been suggested that C1P might be involved in tissue regeneration, indicating that the tissue environment could influence its action . .
Analyse Biochimique
Biochemical Properties
C8 Ceramide-1-phosphate is generated through direct phosphorylation of ceramide by ceramide kinase . It has opposite effects to ceramide, acting as a mitogenic agent with prosurvival properties . It also plays a significant role in inflammatory responses, stimulating cytosolic phospholipase A2, and leading to the release of arachidonic acid and prostaglandin formation .
Cellular Effects
C8 Ceramide-1-phosphate has a profound impact on various types of cells and cellular processes. It influences cell function by promoting DNA synthesis and cell division . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of C8 Ceramide-1-phosphate involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, C8 Ceramide-1-phosphate has been observed to have certain temporal effects. It has been found to negatively regulate TNF-α production induced by lipopolysaccharide .
Metabolic Pathways
C8 Ceramide-1-phosphate is involved in sphingolipid metabolism . It interacts with enzymes such as ceramide kinase in its metabolic pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
C8 Ceramide-1-phosphate is synthesized from ceramide through a phosphorylation reaction catalyzed by ceramide kinase. The synthetic process involves the use of ceramide and adenosine triphosphate (ATP) as substrates, with ceramide kinase facilitating the transfer of a phosphate group to the ceramide molecule . The reaction conditions typically require the presence of calcium ions (Ca²⁺) and a suitable buffer system to maintain the optimal pH for enzyme activity .
Industrial Production Methods
Industrial production of C8 Ceramide-1-phosphate involves large-scale synthesis using similar enzymatic processes. The ceramide is first synthesized through the condensation of sphingosine and a fatty acid, followed by phosphorylation using ceramide kinase. The product is then purified through various chromatographic techniques to obtain high-purity C8 Ceramide-1-phosphate .
Analyse Des Réactions Chimiques
Types of Reactions
C8 Ceramide-1-phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized ceramide-1-phosphate derivatives, reduced ceramide-1-phosphate derivatives, and various substituted ceramide-1-phosphate compounds. These products retain the core structure of ceramide-1-phosphate while exhibiting modified chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
C2 Ceramide-1-phosphate: A short-chain ceramide-1-phosphate with similar biological activities but different chain length.
C6 Ceramide-1-phosphate: Another short-chain ceramide-1-phosphate with comparable properties.
Sphingosine-1-phosphate: A related sphingolipid with distinct signaling roles in cell proliferation and survival.
Uniqueness
C8 Ceramide-1-phosphate is unique due to its specific chain length, which influences its solubility and biological activity. It is more water-soluble than long-chain ceramides, making it suitable for various experimental and therapeutic applications .
Propriétés
IUPAC Name |
[3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNYUXSRXINIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164933 | |
| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-95-9 | |
| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does C8 Ceramide-1-Phosphate impact cervical cancer cells?
A: Recent research indicates that C8 Ceramide-1-Phosphate may have anti-cancer properties, specifically in the context of cervical cancer. In vitro studies have shown that C8 Ceramide-1-Phosphate can inhibit both the proliferation and migration of cervical cancer cells. [] This inhibitory effect appears to be mediated through the MAPK/JNK1 signaling pathway. []
Q2: What is the relationship between C8 Ceramide-1-Phosphate and C2 Ceramide?
A: Interestingly, C8 Ceramide-1-Phosphate and C2 Ceramide appear to have antagonistic effects on DNA synthesis. While C8 Ceramide-1-Phosphate stimulates DNA synthesis, C2 Ceramide can block this stimulation. [] Further investigation revealed that C2 Ceramide promotes the conversion of C8 Ceramide-1-Phosphate back to C8 Ceramide, potentially explaining its inhibitory effect on C8 Ceramide-1-Phosphate-induced DNA synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


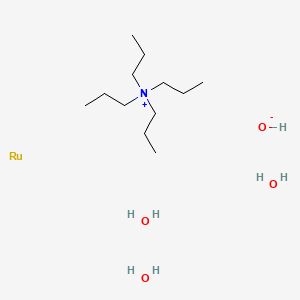

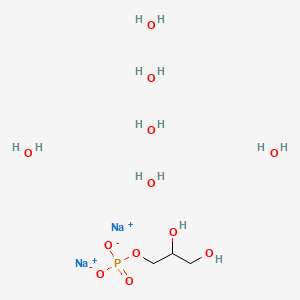
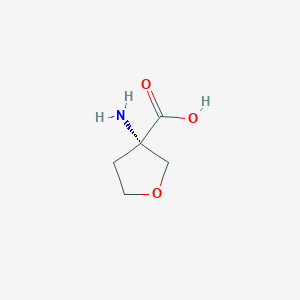
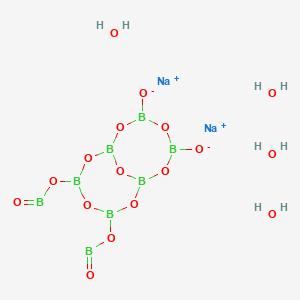
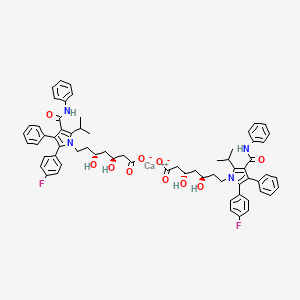

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)
